Menadione sodium bisulfite Menadione sodium bisulfite Menadione sodium sulfonate is an organic sodium salt that is the monosodium salt of menadione sulfonate. A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted into active vitamin K2, menaquinone, after alkylation in vivo. It contains a menadione sulfonate. It is functionally related to a menadione.
A synthetic naphthoquinone without the isoprenoid side chain and biological activity, but can be converted to active vitamin K2, menaquinone, after alkylation in vivo.
Brand Name: Vulcanchem
CAS No.: 130-37-0
VCID: VC0002464
InChI: InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);
SMILES: CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+]
Molecular Formula: C11H10NaO5S
Molecular Weight: 277.25 g/mol

Menadione sodium bisulfite

CAS No.: 130-37-0

Cat. No.: VC0002464

Molecular Formula: C11H10NaO5S

Molecular Weight: 277.25 g/mol

* For research use only. Not for human or veterinary use.

Menadione sodium bisulfite - 130-37-0

CAS No. 130-37-0
Molecular Formula C11H10NaO5S
Molecular Weight 277.25 g/mol
IUPAC Name sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate
Standard InChI InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);
Standard InChI Key CPXLSZUJVOZQLO-UHFFFAOYSA-N
SMILES CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+]
Canonical SMILES CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.[Na]

Chemical and Structural Characteristics

Molecular Composition and Physicochemical Properties

Menadione sodium bisulfite (CAS 130-37-0) is a sodium salt of menadione sulfonate, characterized by a naphthoquinone backbone substituted with a methyl group at position 2 and a bisulfite group at position 1 . Its molecular weight is 278.25 g/mol, with a crystalline structure that appears as a white to off-white powder . Key physicochemical properties include:

PropertyValueSource
Melting Point121–124°C
Solubility in Water≥50 mg/mL (clear, colorless)
StabilityDegrades under prolonged light
Spectral Absorptionλ_max = 231 nm (UV)

The compound’s solubility in aqueous environments distinguishes it from lipid-soluble menadione, enabling broader applications in biological systems . Fourier-transform infrared (FTIR) spectroscopy reveals characteristic peaks at 995 cm⁻¹ (sulfonate stretching) and 1650 cm⁻¹ (quinone C=O), corroborating its structural integrity .

Synthesis and Industrial Production

MSB is synthesized via sulfonation of menadione (2-methyl-1,4-naphthoquinone) using sodium bisulfite under controlled pH conditions . Industrial-scale production optimizes yield (>95%) by maintaining reaction temperatures below 40°C to prevent quinone degradation . Recent advances employ selenium-based catalysts (e.g., SeMCM-41) to enhance reaction efficiency, achieving 99% conversion rates with 68% selectivity .

Mechanisms of Biological Action

Vitamin K Activity and Cofactor Role

As a synthetic analog of vitamin K₁, MSB serves as a cofactor in the γ-carboxylation of glutamic acid residues in clotting factors (e.g., prothrombin, Factors VII, IX, X) . This post-translational modification is essential for calcium-binding and blood coagulation . Unlike phylloquinone (vitamin K₁), MSB’s water solubility ensures rapid absorption in the intestine, independent of dietary fat . In vivo, MSB is enzymatically converted to menaquinone-4 (vitamin K₂) via prenylation, a process critical for bone metabolism and cardiovascular health .

Antioxidant and Pro-Oxidant Dichotomy

MSB exhibits dual redox behavior:

  • Antioxidant: Scavenges reactive oxygen species (ROS) via quinone-semiquinone cycling, protecting cells from oxidative damage .

  • Pro-Oxidant: Generates superoxide radicals (O₂⁻) in the presence of NADPH cytochrome P450 reductase, inducing selective cytotoxicity in cancer cells .

This dichotomy is concentration-dependent, with low doses (≤10 μM) mitigating oxidative stress and higher doses (>50 μM) triggering apoptosis via mitochondrial dysfunction .

Applications in Medicine and Biotechnology

Hemorrhage Management

Clinically, MSB is administered intravenously (5–10 mg/day) to reverse anticoagulant-induced hemorrhage, particularly in patients with vitamin K malabsorption . Its rapid onset (≤2 hours) contrasts with phylloquinone’s delayed action (6–12 hours) .

Agricultural Applications

Nanoencapsulation of MSB in chitosan/tripolyphosphate nanoparticles enhances its stability and bioavailability in crops . Field trials show that foliar application (0.1 mM) improves drought tolerance in tomatoes, increasing biomass by 40% under water-deficient conditions .

Recent Advances and Future Directions

Nanoformulations for Targeted Delivery

Chitosan-encapsulated MSB nanoparticles (150 nm diameter) exhibit sustained release kinetics, maintaining therapeutic plasma levels for 72 hours post-administration . This innovation reduces dosing frequency and minimizes off-target effects in cancer therapy .

Synthetic Biology and Enzyme Engineering

Directed evolution of cytochrome P450 enzymes (e.g., CYP4F2) has enhanced MSB’s conversion to menaquinone-4, achieving 90% yield in recombinant E. coli systems .

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